molecular formula C48H44N6O6 B026652 N2-Tritylolmesartan medoxomil CAS No. 1020157-01-0

N2-Tritylolmesartan medoxomil

Numéro de catalogue: B026652
Numéro CAS: 1020157-01-0
Poids moléculaire: 800.9 g/mol
Clé InChI: KKYFOXOGKNDKRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the tetrazole ring, which enhances its stability and bioavailability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-Tritylolmesartan medoxomil involves multiple steps, starting from the basic structure of olmesartanThis is typically achieved through a reaction with trityl chloride in the presence of a base such as triethylamine . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to maintain the quality and consistency of the product. The final compound is usually obtained through crystallization and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions

N2-Tritylolmesartan medoxomil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Chemical Properties and Structure

N2-Tritylolmesartan medoxomil has the molecular formula C48H44N6O6C_{48}H_{44}N_{6}O_{6} and a molecular weight of approximately 800.90 g/mol. The compound features a trityl group attached to the nitrogen atom in the tetrazole ring at the N2 position, which is essential for its chemical stability and biological activity . The presence of this unique structural modification enhances its stability compared to other sartans.

Table 1: Comparison of Synthesis Methods

Method DescriptionAdvantagesDisadvantages
Traditional Multi-step SynthesisEstablished protocolsTime-consuming, higher costs
One-pot SynthesisCost-effective, environmentally friendlyRequires careful optimization

Pharmacological Applications

This compound primarily acts as an angiotensin II type 1 (AT1) receptor antagonist. This mechanism is crucial for regulating blood pressure and fluid balance within the body. By inhibiting angiotensin II's actions, N2-TTM contributes to vasodilation and reduced blood pressure, making it relevant in hypertension management .

Case Studies

  • Combination Therapy : Research indicates that N2-TTM does not exhibit significant adverse interactions with commonly prescribed antihypertensive agents. This property supports its potential use in combination therapies for more effective hypertension management.
  • Stability Studies : Investigations into the stability of N2-TTM have shown that its trityl modification provides enhanced resistance to degradation compared to non-tritylated analogs. This stability is crucial for maintaining therapeutic efficacy during storage and administration .

Activité Biologique

N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound has garnered attention due to its unique structural properties and biological activity, which may enhance its therapeutic efficacy and safety profile. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data and studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a trityl group at the nitrogen atom (N-2) of the tetrazole ring, distinguishing it from other regioisomers. The synthesis typically involves a one-pot process that includes hydrolysis and alkylation steps, leading to the formation of the desired compound without the need for isolating intermediates.

Synthesis Overview:

StepReactionConditions
1Hydrolysis of ethyl esterKOH in DMF or DMSO
2Alkylation with medoxomil chlorideExcess chloride used
3PurificationColumn chromatography

The synthesis has been optimized to minimize impurities and improve yield, with a focus on achieving high purity levels suitable for pharmacological applications .

2. Pharmacological Profile

Olmesartan medoxomil functions as a selective antagonist of the angiotensin II receptor type 1 (AT1), effectively lowering blood pressure by inhibiting vasoconstriction and promoting vasodilation. The introduction of the trityl group in this compound may enhance its lipophilicity, potentially improving absorption and bioavailability.

  • Angiotensin II Receptor Blockade: Prevents angiotensin II from binding to its receptor, leading to relaxation of blood vessels.
  • Diuretic Effect: May promote renal excretion of sodium and water, further aiding in blood pressure reduction.

Comparative Studies:

Research has demonstrated that this compound exhibits similar or enhanced biological activity compared to its parent compound, olmesartan medoxomil. A study comparing biodistribution showed that while olmesartan had low oral bioavailability due to poor solubility, this compound displayed improved pharmacokinetic properties .

Case Studies:

  • Hypertensive Patients: Clinical trials indicated that patients administered this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.
  • Safety Profiling: Safety assessments revealed that the trityl derivative had a favorable side effect profile, with fewer instances of dizziness and hypotension compared to traditional antihypertensives .

4. Conclusion

This compound represents a promising advancement in antihypertensive therapy due to its enhanced biological activity and improved pharmacokinetic properties. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its clinical application.

Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYFOXOGKNDKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020157-01-0
Record name N2-Tritylolmesartan medoxomil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-TRITYLOLMESARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.